The search for peripherally selective CB1 antagonists with improved safety profiles remains an active area of research. [, , , ] Future studies could focus on developing Otenabant analogs or novel compounds with enhanced peripheral selectivity and reduced CNS penetration. [, , ]
A deeper understanding of the specific roles of peripheral CB1 receptors in various diseases is crucial for developing targeted therapies. [, , ] Future research could focus on elucidating the mechanisms by which Otenabant exerts its effects in specific disease models. [, , ]
The endocannabinoid system interacts with other physiological systems, including the immune and nervous systems. [, ] Future research could focus on understanding how Otenabant's modulation of CB1 signaling affects these interactions, potentially uncovering novel therapeutic avenues. [, ]
Otenabant is a compound that belongs to the class of organic molecules known as alpha amino acid amides, specifically designed as a cannabinoid receptor 1 antagonist. It has been primarily investigated for its potential therapeutic applications in treating obesity by modulating the endocannabinoid system, which plays a significant role in appetite regulation and energy balance. The compound has garnered attention due to its structural similarities to other cannabinoid receptor antagonists, although it has distinct pharmacological properties and side effects that differentiate it from them .
Otenabant is classified as a small molecule and is part of the investigational drug group. It has been studied extensively in preclinical and clinical settings for its effects on weight management and metabolic disorders. The compound is identified by its DrugBank accession number DB11745, with synonyms including CP-945,598 .
The synthesis of Otenabant involves several key steps that utilize various chemical reactions to construct its complex molecular framework. The initial synthesis begins with the formation of an acid chloride from a readily available carboxylic acid, which is then reacted with an amino acid derivative in the presence of triethylamine to yield the desired amide product.
Key steps in the synthesis include:
Otenabant's molecular formula is , with an average molecular weight of approximately 510.42 g/mol. Its structure features multiple functional groups, including chlorobenzyl moieties and an indazole scaffold, which contribute to its biological activity as a cannabinoid receptor antagonist .
The structural representation of Otenabant can be illustrated using chemical drawing software, showing the arrangement of atoms and bonds that define its unique properties.
Otenabant primarily acts through its interactions with cannabinoid receptors, particularly cannabinoid receptor 1 (CB1). As an inverse agonist, it binds to the receptor and stabilizes it in an inactive form, thereby inhibiting its activity. This mechanism contrasts with agonists that activate the receptor.
In vitro studies have demonstrated that Otenabant can effectively displace radiolabeled ligands from CB1 receptors, confirming its antagonistic properties .
The mechanism of action for Otenabant involves its binding affinity for CB1 receptors in the central nervous system. By inhibiting these receptors, Otenabant reduces appetite stimulation typically mediated by endocannabinoids like anandamide. This action leads to decreased food intake and potential weight loss.
Otenabant has been primarily investigated for its potential application in treating obesity by targeting the endocannabinoid system's role in appetite regulation. Clinical trials have explored its efficacy in reducing body weight and improving metabolic parameters associated with obesity-related disorders.
Despite promising results in preclinical studies, Otenabant's development faced challenges due to side effects similar to those observed with other cannabinoid antagonists, leading to early termination of some clinical trials . Further research may focus on refining its therapeutic profile or exploring alternative applications within metabolic health contexts.
Otenabant (CP-945,598) emerged from intensive research at Pfizer as a potent and highly selective cannabinoid CB1 receptor antagonist. Its development represented the pharmaceutical industry's response to rimonabant's initial clinical successes and its quest for best-in-class therapeutics targeting the endocannabinoid system. Characterized by sub-nanomolar potency at human CB1 receptors (binding Ki = 0.7 nM; functional Ki = 0.2 nM) and exceptional selectivity (10,000-fold greater affinity for CB1 over CB2 receptors), otenabant exhibited an optimized pharmacological profile [5] [10].
The molecular structure of otenabant featured a purine scaffold distinct from rimonabant's diarylpyrazole core, representing a significant advancement in CB1 antagonist chemotypes. Key structural elements included:
This chemical architecture conferred superior receptor binding kinetics and potentially more favorable metabolic stability compared to earlier compounds [10].
Table 1: CB1 Receptor Antagonists in Clinical Development for Obesity (2000-2010)
Compound (Code Name) | Developer | Molecular Target | Clinical Stage | Development Status |
---|---|---|---|---|
Rimonabant (SR141716) | Sanofi-Aventis | CB1 inverse agonist | Marketed (EU 2006) | Withdrawn (2008) |
Taranabant (MK-0364) | Merck | CB1 inverse agonist | Phase III | Discontinued (2008) |
Otenabant (CP-945,598) | Pfizer | CB1 antagonist | Phase III | Discontinued (2008) |
Ibipinabant (SLV-319) | Solvay/BMS | CB1 inverse agonist | Phase II | Discontinued |
Surinabant (SR14778) | Sanofi-Aventis | CB1 antagonist | Phase II | Discontinued |
In preclinical models, otenabant demonstrated robust anti-obesity effects through multiple mechanisms. In diet-induced obese mice, acute administration (10 mg/kg) reduced food intake and stimulated energy expenditure, shifting substrate utilization toward increased fat oxidation as evidenced by decreased respiratory quotient. Chronic administration produced significant, dose-dependent weight loss (9% vehicle-adjusted weight reduction over 10 days) while improving metabolic parameters. Otenabant effectively reversed cannabinoid agonist-mediated behaviors in rodents, including hypolocomotion, hypothermia, analgesia, and catalepsy, confirming its central CB1 receptor blockade [5] [10].
The compound entered clinical development with multiple Phase III trials initiated between 2007-2008 (NCT00396448, NCT00375401, NCT00391196, NCT00483171). These large-scale studies aimed to evaluate otenabant's efficacy in weight management and its potential benefits for obesity-related comorbidities, particularly in diabetic populations. The design paralleled rimonabant's RIO (Rimonabant In Obesity) trial program, reflecting confidence in the CB1 antagonist class despite emerging safety concerns [5].
The abrupt withdrawal of rimonabant from European markets in October 2008 created a regulatory earthquake that fundamentally reshaped CB1 antagonist development. This decisive action followed comprehensive analysis of post-marketing surveillance data and final results from the CRESCENDO trial (n>9,000 patients), which revealed a significant increase in serious psychiatric adverse events among rimonabant users. Psychiatric disorders—including anxiety, depression, and suicidal ideation—occurred in over 30% of patients receiving rimonabant, with discontinuation rates due to neuropsychiatric adverse events approximately 2.5 times higher than placebo [3] [6].
Table 2: Molecular Characteristics of Selected CB1 Receptor Antagonists
Property | Rimonabant | Otenabant | Taranabant |
---|---|---|---|
Chemical Class | Diarylpyrazole | Purine derivative | Pyrazole sulfonamide |
CB1 Ki (nM) | 1.8-6.4 | 0.7 | 0.35 |
CB2 Ki (nM) | >1,000 | 7,600 | 230 |
CB1/CB2 Selectivity | >500-fold | >10,000-fold | ~650-fold |
Receptor Activity | Inverse agonist | Antagonist | Inverse agonist |
Blood-Brain Barrier Penetration | High | Moderate | High |
The neuropsychiatric liability stemmed directly from CB1 receptor blockade in the central nervous system, particularly in brain regions regulating mood and emotional processing. The hippocampus, amygdala, and prefrontal cortex—critical for emotional regulation—expressed high CB1 receptor densities. Antagonism in these regions disrupted endocannabinoid-mediated neuromodulation, impairing stress adaptation and emotional processing. This mechanistic understanding explained the observed adverse events and raised concerns about a class effect for centrally active CB1 antagonists [5] [6].
The regulatory response was swift and decisive. The European Medicines Agency (EMA) suspended rimonabant's marketing authorization in October 2008, citing unfavorable risk-benefit balance. By November 2008, Sanofi-Aventis had suspended worldwide sales. This regulatory action had immediate collateral consequences for all CB1 antagonists in development. Within weeks, pharmaceutical companies terminated ongoing CB1 antagonist programs, including those for taranabant (Merck), otenabant (Pfizer), ibipinabant (Solvay/BMS), and surinabant (Sanofi-Aventis) [3] [5] [6].
The termination rationale for otenabant specifically reflected this transformed risk-benefit landscape. Despite promising metabolic efficacy observed in Phase II studies, Pfizer's assessment concluded that the compound's CNS penetration—though potentially lower than rimonabant's—still posed unacceptable psychiatric risks. Otenabant's discontinuation announcement in November 2008 explicitly referenced "changing regulatory perspectives on the risk/benefit profile of CB1 antagonists" as the determining factor. This industry-wide retreat represented one of the most significant setbacks in obesity pharmacotherapy research, eliminating an entire drug class with proven weight-loss efficacy [5] [9].
The rimonabant experience fundamentally reshaped the field's approach to CB1 receptor targeting, prompting a strategic pivot toward peripherally restricted antagonists. These second-generation compounds aimed to preserve metabolic benefits while minimizing CNS exposure. Compounds like JD-5037 demonstrated that restricting CB1 antagonism to peripheral tissues (liver, adipose tissue, gastrointestinal tract) could improve metabolic parameters without eliciting anxiety-related behaviors in rodent models. This approach represented a paradigm shift from the initial centrally-focused strategy and offered a potential pathway to resurrect CB1-based therapeutics [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7